molecular formula C11H20Cl2N2 B1465069 N-Ethyl-4-(dimethylamino)benzylamine CAS No. 313552-99-7

N-Ethyl-4-(dimethylamino)benzylamine

Cat. No. B1465069
CAS RN: 313552-99-7
M. Wt: 251.19 g/mol
InChI Key: BCOVXMVBBIBVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-(dimethylamino)benzylamine is a chemical compound with the linear formula C11H18N2 . It is a colorless to brown liquid .


Physical And Chemical Properties Analysis

N-Ethyl-4-(dimethylamino)benzylamine is a colorless to brown liquid . It has a molecular weight of 178.28 . The storage temperature is +4°C .

Scientific Research Applications

Photoinitiator Synergist in Dental Applications

N-Ethyl-4-(dimethylamino)benzylamine: is commonly used as a tertiary amine synergist in dental materials. It works in conjunction with type II photoinitiators like camphorquinone. During the photoinitiation process, camphorquinone absorbs light and forms a photoexcitation complex with the amine, leading to the generation of free radicals necessary for polymerization .

Synthesis of Organic Complexes

The compound is involved in the synthesis of organic complexes, such as 4-(dimethylamino)benzylidene-4-acetamideaniline and 4-(dimethylamino)benzylidene-4-nitroaniline . These complexes are studied for their thermal behavior and optical properties, which are crucial for various applications in materials science .

Chemical Intermediate

As a chemical intermediate, N-Ethyl-4-(dimethylamino)benzylamine plays a role in the synthesis of more complex molecules. Its reactivity with various chemical groups makes it a valuable building block in organic chemistry, contributing to the development of new drugs and materials .

Spectral Characterization Studies

The compound is used in spectral characterization studies to understand the structure and properties of new materials. Its distinct spectral signature helps in identifying and analyzing the composition of novel compounds .

Thermal Analysis

N-Ethyl-4-(dimethylamino)benzylamine: is also used in thermal analysis, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These studies provide insights into the physicochemical stability and decomposition patterns of materials .

Photostabilization Agent

In the field of photostabilization, this compound is explored for its ability to stabilize light-sensitive substances. It can protect materials from degradation caused by exposure to light, extending their shelf life and maintaining their performance .

Safety and Hazards

N-Ethyl-4-(dimethylamino)benzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(ethylaminomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-12-9-10-5-7-11(8-6-10)13(2)3/h5-8,12H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQUAUQJXYRDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4-(dimethylamino)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-4-(dimethylamino)benzylamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-4-(dimethylamino)benzylamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-4-(dimethylamino)benzylamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-4-(dimethylamino)benzylamine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-4-(dimethylamino)benzylamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-4-(dimethylamino)benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.